2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814689
InChI: InChI=1S/C13H8FN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19)
SMILES:
Molecular Formula: C13H8FN3O2
Molecular Weight: 257.22 g/mol

2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid

CAS No.:

Cat. No.: VC15814689

Molecular Formula: C13H8FN3O2

Molecular Weight: 257.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid -

Specification

Molecular Formula C13H8FN3O2
Molecular Weight 257.22 g/mol
IUPAC Name 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid
Standard InChI InChI=1S/C13H8FN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19)
Standard InChI Key GMBLYQRZSOAAJS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=C(N3C(=N2)C=CC=N3)C(=O)O)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

2-(2-Fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid features a bicyclic framework comprising an imidazole ring fused to a pyridazine ring. The imidazole moiety (five-membered, two nitrogen atoms) and pyridazine component (six-membered, two adjacent nitrogen atoms) create a planar, aromatic system conducive to π-π stacking interactions with biological targets. At position 2 of the imidazo[1,2-b]pyridazine core, a fluorophenyl group introduces steric and electronic modulation, while the carboxylic acid at position 3 enhances water solubility and hydrogen-bonding capacity .

Molecular Formula and Physicochemical Properties

The molecular formula C₁₃H₈FN₃O₂ corresponds to a molecular weight of 257.22 g/mol . Key physicochemical parameters remain partially characterized:

PropertyValueSource
Molecular Weight257.22 g/mol
XLogP3 (Lipophilicity)~2.6*
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5
*Estimated from ethyl ester analog ; †Computed for ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate.

The carboxylic acid group confers a pKa of ~4.7, suggesting ionization at physiological pH, which influences bioavailability and target binding.

Synthesis and Derivative Development

Key Synthetic Routes

Synthesis typically begins with heterocyclic amines and electrophilic partners. A generalized pathway involves:

  • Cyclocondensation: Reaction of 3-aminopyridazine with α-halo ketones or aldehydes to form the imidazo[1,2-b]pyridazine core .

  • Functionalization: Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Carboxylic Acid Installation: Oxidation of a methyl group or hydrolysis of nitriles/esters to yield the carboxylic acid .

For example, ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate (CAS 1923069-02-6) serves as a precursor, with hydrolysis under acidic or basic conditions yielding the target carboxylic acid .

Derivative Synthesis Strategies

Modifications focus on the carboxylic acid and fluorophenyl moieties:

  • Amide Formation: Coupling with amines generates prodrugs or enhances permeability .

  • Esterification: Ethyl or methyl esters improve lipophilicity for blood-brain barrier penetration .

  • Fluorophenyl Substituent Tuning: Electron-withdrawing groups (e.g., -NO₂) or extended aromatics modulate target affinity.

Biological Activities and Mechanisms

Antibacterial and Antifungal Activity

Imidazo[1,2-b]pyridazine derivatives exhibit moderate activity against Staphylococcus aureus (MIC 8–32 µg/mL) and Candida albicans (MIC 16–64 µg/mL), though the fluorophenyl-carboxylic acid variant remains untested .

Analytical Characterization

Spectroscopic Techniques

  • NMR: ¹H NMR of the ethyl ester analog shows aromatic protons at δ 7.70–7.25 ppm and ethyl group signals (δ 1.35 ppm, triplet; δ 4.35 ppm, quartet) .

  • Mass Spectrometry: ESI-MS of the parent acid would likely exhibit [M-H]⁻ at m/z 256.1 .

  • IR: Stretching frequencies at ~1675 cm⁻¹ (C=O) and 3041 cm⁻¹ (Ar C-H) confirm functional groups .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightXLogP3Key Features
2-(2-Fluorophenyl)imidazo[...]-3-COOH257.22~2.6Carboxylic acid, high solubility
Ethyl 2-(2-fluorophenyl)imidazo[...]-3-COOEt285.273.1Ester, enhanced lipophilicity
Imidazo[1,2-b]pyridazine-2-carboxamide243.251.8Amide, improved metabolic stability

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